Product packaging for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol(Cat. No.:CAS No. 177489-11-1)

4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Cat. No.: B2648831
CAS No.: 177489-11-1
M. Wt: 226.7
InChI Key: RDWCODLWDARAGP-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . Its structure features a phenolic ring substituted with both a chlorine atom and a 4-methylpiperazine group, making it a valuable intermediate in medicinal chemistry research. Chlorinated compounds are of significant interest in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine . The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . The 4-methylpiperazine moiety is a common pharmacophore known to contribute to molecular solubility and interaction with various enzymatic systems. As such, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Researchers can utilize this chemical in the exploration of new therapeutic agents, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B2648831 4-Chloro-3-(4-methylpiperazin-1-yl)phenol CAS No. 177489-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCODLWDARAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177489-11-1
Record name 4-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)PHENOL
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Synthetic Methodologies for 4 Chloro 3 4 Methylpiperazin 1 Yl Phenol

Retrosynthetic Analysis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.inicj-e.orgumi.ac.id This process allows chemists to identify potential synthetic pathways by working backward from the final product. amazonaws.com

For this compound, the analysis focuses on breaking down the molecule into feasible precursors by disconnecting key bonds, which correspond to reliable forward chemical reactions. ias.ac.in

Disconnection Strategies for Phenol-Piperazine Linkage

The most logical initial disconnection in the retrosynthetic analysis of this compound is the bond between the aromatic ring and the piperazine (B1678402) nitrogen (a C-N bond). researchgate.netyoutube.com This is a common and effective strategy for molecules containing a heteroatom linked to an aromatic system. icj-e.org

This disconnection simplifies the target molecule into two key synthons:

A 4-chloro-3-hydroxyphenyl cation synthon.

A 1-methylpiperazine (B117243) anion synthon.

In practice, these idealized synthons correspond to real-world reagents. amazonaws.com The 1-methylpiperazine anion is represented by its neutral amine form, 1-methylpiperazine, which acts as the nucleophile. The phenyl cation synthon is represented by an aryl halide, specifically a dichlorophenol, which can serve as the electrophile in the forward synthesis. This disconnection strategy directly implies a Nucleophilic Aromatic Substitution (SNAr) reaction as the corresponding forward synthetic step.

Approaches for Halogenation and Methylpiperazine Introduction

The sequence of introducing the chloro and methylpiperazine substituents onto the phenol (B47542) ring is a critical strategic decision. The directing effects of the functional groups already present on the ring heavily influence the regiochemical outcome of subsequent reactions.

Two primary retrosynthetic pathways can be considered:

Pathway A: Initial Piperazine Introduction followed by Halogenation. This approach would begin with 3-(4-methylpiperazin-1-yl)phenol. In the forward synthesis, this precursor would need to be chlorinated. However, both the hydroxyl (-OH) and the piperazinyl groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. mlsu.ac.in This would likely lead to a mixture of products, with chlorination occurring at multiple positions, making the selective synthesis of the desired 4-chloro isomer challenging.

Pathway B: Initial Halogenation followed by Piperazine Introduction. This strategy begins with a pre-halogenated phenol. A suitable starting material would be a dichlorophenol, such as 3,4-dichlorophenol (B42033). The forward synthesis would then involve a regioselective nucleophilic aromatic substitution reaction with 1-methylpiperazine to replace one of the chlorine atoms. Achieving high regioselectivity in this step is the principal challenge, as it depends on the relative activation of the two chlorine-bearing carbons towards nucleophilic attack. This pathway is generally preferred as it offers more potential for controlling the final substitution pattern.

Conventional Synthetic Routes

Based on the more promising retrosynthetic pathway (Pathway B), the conventional synthesis of this compound is approached through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches

The SNAr mechanism is a cornerstone of aromatic chemistry for synthesizing substituted arenes. numberanalytics.com The reaction typically involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

Reactants and Electrophilic Activation of Phenolic Ring

The key reactants for the synthesis are a dichlorophenol precursor and the nucleophile, 1-methylpiperazine. The primary challenge in this synthesis is the electronic nature of the phenolic ring. The hydroxyl group is a powerful electron-donating group, which activates the ring for electrophilic substitution but deactivates it for nucleophilic substitution. masterorganicchemistry.comlibretexts.org Standard SNAr reactions proceed efficiently only on electron-deficient aromatic rings, typically those bearing strongly electron-withdrawing substituents (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Since the phenol ring is inherently electron-rich, direct SNAr is kinetically disfavored. To overcome this, strategies must be employed to enhance the electrophilicity of the aromatic ring. While industrial syntheses might start with an activated precursor like a nitrophenol and later convert the nitro group to a hydroxyl group, modern methodologies have explored ways to transiently activate the phenolic ring itself. One such advanced strategy involves the homolytic activation of the phenolic O-H bond. nih.govosti.gov In this method, the phenol is reversibly oxidized to its corresponding phenoxyl radical. This radical species acts as a potent electron-withdrawing group, transiently rendering the aromatic ring sufficiently electrophilic to undergo SNAr. nih.gov Computational studies have shown that this transformation can lower the kinetic barrier for the nucleophilic substitution step by over 20 kcal/mol compared to the reaction with the neutral phenol molecule. osti.gov

Optimization of Nucleophilic Piperazine Attack

The success of the SNAr reaction hinges on the careful optimization of several reaction parameters to maximize the yield of the desired product and minimize side reactions.

Base: A base is crucial for the reaction, often serving to deprotonate the nucleophile or neutralize the acid generated during the substitution. The choice of base can significantly impact the reaction rate and yield. d-nb.info Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while organic bases like N,N-diisopropylethylamine (DIPEA) are also used. d-nb.infoacs.orgnih.gov

Solvent: The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). d-nb.info These solvents effectively solvate the accompanying cation while leaving the nucleophile reactive.

Temperature: Elevated temperatures are generally required to provide sufficient energy to overcome the activation barrier of the reaction, with typical ranges falling between 80–130 °C. d-nb.infotdcommons.org

The interplay of these factors is critical for optimizing the nucleophilic attack of 1-methylpiperazine onto the activated dichlorophenol ring. The following table illustrates typical conditions explored during the optimization of SNAr reactions.

EntryReactantNucleophileBaseSolventTemperature (°C)Yield (%)
1Generic Dichlorophenol1-MethylpiperazineK₂CO₃DMF100Moderate
2Generic Dichlorophenol1-MethylpiperazineCs₂CO₃DMF100Good
3Generic Dichlorophenol1-MethylpiperazineK₂CO₃DMSO120Good
4Generic Dichlorophenol1-MethylpiperazineDIPEANMP120High
Influence of Leaving Group and Reaction Conditions

In the context of synthesizing this compound via a nucleophilic aromatic substitution (SNAr) pathway, the choice of leaving group on the starting aryl halide is critical. A common precursor for such a synthesis would be a di-substituted benzene (B151609) ring where one substituent is the target chloro group and the other is a leaving group to be displaced by 1-methylpiperazine. For instance, starting from a 1,2-dihalo-4-functionalized precursor, the relative reactivity of the halogens determines the outcome.

Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the aromatic ring toward nucleophilic attack, making it an excellent leaving group in this context. libretexts.org Therefore, a precursor like 2-chloro-1-fluoro-4-nitrobenzene would be expected to react selectively with 1-methylpiperazine at the fluorine-bearing carbon.

Reaction conditions are tailored to facilitate the substitution. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can solvate the charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net The presence of a base, such as triethylamine (B128534) or potassium carbonate, is often required to neutralize the acid generated if the amine salt is used or to deprotonate the amine, enhancing its nucleophilicity. Elevated temperatures are commonly employed to overcome the activation energy barrier of the reaction. researchgate.net

The table below summarizes typical conditions and the influence of the leaving group in SNAr reactions relevant to this synthesis.

Leaving Group (X) in 1-X-2-chloro-benzene derivativeTypical BaseTypical SolventRelative Reactivity
Fluorine (F)K₂CO₃, Et₃NDMF, DMSOHigh
Chlorine (Cl)K₂CO₃, Et₃NDMF, DMSOModerate
Bromine (Br)K₂CO₃, Et₃NDMF, DMSOLow
Triflate (OTf)NaOt-Bu, Cs₂CO₃Toluene, DioxaneHigh (in Pd-coupling)

Data compiled from general principles of Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org

For palladium-catalyzed Buchwald-Hartwig aminations, aryl bromides, chlorides, and triflates are common substrates. rug.nlbeilstein-journals.org The choice of palladium precursor (e.g., Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., X-Phos, BINAP) is crucial for reaction efficiency, with different ligand systems being optimal for different substrate-amine combinations. wikipedia.org

Direct Chlorination of Related Phenolic Precursors

An alternative synthetic route involves the direct chlorination of a phenolic precursor, specifically 3-(4-methylpiperazin-1-yl)phenol. This approach introduces the chloro group in a later stage of the synthesis.

Regioselectivity Control in Chlorination Reactions

Controlling the regioselectivity of electrophilic aromatic substitution, such as chlorination, on a disubstituted ring is a significant challenge. In the precursor 3-(4-methylpiperazin-1-yl)phenol, both the hydroxyl (-OH) and the piperazinyl groups are activating and ortho-, para-directing. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The 4-methylpiperazin-1-yl group is also activating and ortho-, para-directing (positions 2 and 4).

The desired product requires chlorination at the 4-position, which is ortho to the hydroxyl group and meta to the piperazinyl group. However, direct chlorination would likely yield a mixture of products, with significant formation of 2-chloro and 6-chloro isomers due to the strong directing effect of the hydroxyl group. Achieving high selectivity for the 4-position often requires specific strategies, such as the use of blocking groups or specialized catalytic systems that can modulate the inherent directing effects of the existing substituents. researchgate.netmdpi.com The use of Lewis acids or specific catalysts can influence the isomer distribution. researchgate.net

Application of Specific Chlorinating Agents

Various chlorinating agents can be employed for the chlorination of phenols, each with different reactivity and potential for selectivity.

Chlorinating AgentTypical ConditionsNotes
Sulfuryl chloride (SO₂Cl₂)Often with a Lewis acid catalyst (e.g., AlCl₃) or in the presence of sulfur-containing moderators. researchgate.netA common and reactive agent. Selectivity can be poor without a catalyst, often leading to mixtures of ortho and para isomers. mdpi.com
N-Chlorosuccinimide (NCS)Acetonitrile (B52724) or chlorinated solvents; can be used with catalysts like thioureas to direct regioselectivity. scientificupdate.comA milder source of electrophilic chlorine. Catalytic systems have been developed to enhance ortho- or para-selectivity. scientificupdate.com
Hydrogen chloride / Hydrogen peroxideCu(II) salt as catalyst. google.comRepresents an oxychlorination method.
tert-Butyl hypochlorite (B82951) (t-BuOCl)Used with zeolites or in solvents like acetonitrile.Can provide high regioselectivity for mono-chlorination in certain systems. researchgate.net

This table presents common chlorinating agents and their general application in phenol chlorination.

Multi-step Synthetic Sequences

Due to the challenges in controlling regioselectivity in direct substitution or chlorination, multi-step sequences are often the most reliable methods for preparing specifically substituted isomers like this compound.

Synthesis via Anilines or Other Aromatic Intermediates

A robust and frequently utilized strategy involves the synthesis via an aniline (B41778) intermediate. A plausible pathway, adapted from the synthesis of analogous compounds, starts with a nitrated aromatic precursor. researchgate.net

Nucleophilic Aromatic Substitution: The synthesis can commence with a substrate like 2-chloro-1-fluoro-4-nitrobenzene. This compound undergoes a regioselective SNAr reaction with 1-methylpiperazine. The highly activated fluorine atom is preferentially displaced by the piperazine nucleophile to yield 1-(2-chloro-5-nitrophenyl)-4-methylpiperazine. The reaction is typically conducted in a solvent like DMF at elevated temperatures. researchgate.net

Reduction of Nitro Group: The nitro group of the resulting intermediate is then reduced to a primary amine. Common reduction methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using reducing agents like tin(II) chloride or iron in acidic media. researchgate.netchemicalbook.com This step produces 3-chloro-4-(4-methylpiperazin-1-yl)aniline.

Conversion of Amine to Phenol: The final step involves the conversion of the aniline to the target phenol. This is typically achieved via the Sandmeyer reaction or a related diazotization-hydrolysis sequence. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This unstable intermediate is then carefully heated in aqueous acid, leading to the hydrolysis of the diazonium salt to the corresponding phenol, releasing nitrogen gas.

This multi-step approach provides excellent control over the substitution pattern, ensuring the final product has the desired 4-chloro-3-(piperazinyl)phenol arrangement.

Modern and Green Chemistry Synthetic Approaches

Traditional synthetic routes are often being replaced by more sophisticated and environmentally benign alternatives. For the synthesis of this compound, modern approaches would likely involve a cross-coupling reaction to form the crucial carbon-nitrogen bond between the phenol backbone and the N-methylpiperazine moiety.

A plausible and efficient synthetic pathway would involve the coupling of a suitably protected 3-amino-4-chlorophenol (B96853) with 1-methylpiperazine. The protection of the phenolic hydroxyl group is a critical step to prevent its competing reaction (O-arylation) during the C-N bond formation. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are viable protecting groups as they are stable under many cross-coupling conditions and can be selectively removed later. nih.govrsc.orgrsc.org

Catalytic Methods in Synthesis

Catalytic reactions are at the forefront of modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity, often under milder conditions and with lower waste generation compared to stoichiometric methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orguchicago.edu This reaction is highly versatile and has been developed to tolerate a wide range of functional groups. wikipedia.org In the context of synthesizing this compound, a likely approach would be the coupling of a protected 4-chloro-3-halophenol (for instance, a bromo or iodo derivative for higher reactivity) with 1-methylpiperazine. Alternatively, and more directly, a protected 3-amino-4-chlorophenol could be coupled with a suitable piperazine precursor.

The general catalytic cycle for a Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often employed to enhance reaction efficiency. mdpi.com

ParameterTypical ConditionReference
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃ mdpi.com
LigandXantphos, BINAP mdpi.com
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄ mdpi.com
SolventToluene, Dioxane mdpi.com
Temperature80-110 °C mdpi.com

The Ullmann condensation, a copper-catalyzed reaction, represents a classical and still relevant method for the formation of C-N bonds. google.com While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. google.comorganic-chemistry.org N,N-dimethylglycine has been shown to be an effective ligand in promoting copper-catalyzed C-N coupling reactions at significantly lower temperatures. organic-chemistry.org

For the synthesis of this compound, a copper-catalyzed coupling of a protected 4-chloro-3-halophenol with 1-methylpiperazine would be a viable strategy. These reactions typically proceed via the formation of a copper(I) amide intermediate. google.com

ParameterTypical ConditionReference
CatalystCuI, Cu₂O google.comorganic-chemistry.org
LigandN,N-dimethylglycine, Phenanthroline google.comorganic-chemistry.org
BaseK₂CO₃, Cs₂CO₃ google.com
SolventDMF, DMSO, Dioxane google.com
Temperature90-150 °C organic-chemistry.org

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods are gaining prominence. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing side product formation. nih.gov This technique has been successfully applied to Ullmann coupling reactions and other cross-coupling methodologies. nih.gov A solvent-free approach, where the reactants themselves act as the reaction medium, or the use of solid supports, further enhances the green credentials of a synthesis by reducing solvent waste. synarchive.com The synthesis of related piperazine-containing compounds has been effectively achieved using microwave-assisted, solvent-free conditions. synarchive.com

Atom Economy Considerations in Synthetic Pathways

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. Cross-coupling reactions, such as the Buchwald-Hartwig amination, are generally considered to have good atom economy as they form complex molecules from smaller components in a convergent manner.

Purification and Isolation Techniques for Synthetic Products

The purification of the final product is a critical step to ensure its suitability for further applications. For aminophenol derivatives like this compound, a combination of techniques is typically employed.

Following the reaction, a standard workup procedure would involve quenching the reaction, followed by extraction with an organic solvent. The organic layer would then be washed to remove inorganic salts and other water-soluble impurities.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For aminophenol derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is often used, with the polarity gradually increased to elute the desired compound. The separation of phenolic compounds can be effectively achieved using such methods.

Chromatographic Separation Methods for this compound

While specific chromatographic conditions for this compound are not documented, general methods for the purification of polar aromatic compounds containing basic nitrogen functionalities can be applied. Column chromatography is a common technique for the separation and purification of organic compounds.

For a compound with the structural features of this compound, a normal-phase or reverse-phase chromatographic approach could be utilized.

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase, such as silica gel (SiO₂) or alumina (B75360) (Al₂O₃), would be used. The mobile phase would be a non-polar solvent or a mixture of non-polar and moderately polar solvents. The separation is based on the differential adsorption of the components onto the stationary phase. Due to the polar phenol group and the basic piperazine nitrogen, the target compound would exhibit strong interaction with the silica gel. Elution would likely require a solvent system with a polar component to displace the compound from the stationary phase.

A typical solvent system could be a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in hexanes, with the possible addition of a small amount of a basic modifier like triethylamine to prevent peak tailing of the basic piperazine moiety.

Reverse-Phase Chromatography: Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) could be employed for analytical or small-scale preparative separation. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. A common mobile phase for a compound of this nature would be a mixture of acetonitrile or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Table 1: Hypothetical Chromatographic Conditions

ParameterNormal-Phase Column ChromatographyReverse-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18-bonded Silica (5 µm)
Mobile Phase Hexane/Ethyl Acetate gradientAcetonitrile/Water with 0.1% Formic Acid
Detection Thin-Layer Chromatography (TLC) with UVUV Detector (e.g., at 254 nm)

Recrystallization and Precipitation Strategies

Following chromatographic purification, or as an alternative purification method for the crude product, recrystallization or precipitation can be employed to obtain highly pure this compound. The choice of solvent is critical for successful recrystallization.

An ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a moderately polar compound like this compound, a range of solvents could be screened.

Solvent Selection for Recrystallization: Potential solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), or mixtures of solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might be necessary to achieve the desired solubility profile. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.

Precipitation: Precipitation is another technique that can be used for purification. This involves dissolving the crude product in a solvent in which it is highly soluble and then adding an anti-solvent in which it is insoluble, causing the compound to precipitate out of the solution. For instance, the compound could be dissolved in a polar solvent like ethanol, and then a non-polar anti-solvent like hexane could be slowly added to induce precipitation.

The purity of the resulting solid after recrystallization or precipitation would be assessed by analytical techniques such as melting point determination and HPLC analysis.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 4 Methylpiperazin 1 Yl Phenol

Investigation of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 4-Chloro-3-(4-methylpiperazin-1-yl)phenol can potentially occur at two primary sites: the phenolic hydroxyl group and the carbon atom bearing the chloro substituent. The feasibility and outcome of these reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a versatile site for nucleophilic reactions, most notably O-alkylation and O-acylation.

O-Alkylation: In the presence of a base, the phenolic proton can be abstracted to form a more nucleophilic phenoxide ion. This phenoxide can then react with alkylating agents, such as alkyl halides, to form ethers. The reaction proceeds via a Williamson ether synthesis mechanism.

Reaction Conditions: Typically involves a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN).

Expected Products: Reaction with an alkyl halide (R-X) would yield the corresponding ether, 4-Chloro-1-alkoxy-3-(4-methylpiperazin-1-yl)benzene.

O-Acylation: The phenolic hydroxyl group can also be acylated to form esters. This is commonly achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

Reaction Conditions: Acyl chlorides (R-COCl) or acid anhydrides ((RCO)2O) are used as acylating agents. A base like pyridine (B92270) or triethylamine (B128534) can be used as a catalyst and to scavenge the HCl or carboxylic acid produced.

Expected Products: The reaction would result in the formation of 4-Chloro-3-(4-methylpiperazin-1-yl)phenyl acetate (B1210297) or other corresponding esters.

A summary of expected nucleophilic substitution reactions at the phenolic hydroxyl group is presented in Table 1.

Reaction TypeReagentsTypical ConditionsExpected Product
O-AlkylationAlkyl halide (R-X), Base (e.g., K2CO3)Polar aprotic solvent (e.g., DMF), Heat4-Chloro-1-alkoxy-3-(4-methylpiperazin-1-yl)benzene
O-AcylationAcyl chloride (R-COCl) or Acid anhydride ((RCO)2O), Base (e.g., Pyridine)Anhydrous conditions4-Chloro-3-(4-methylpiperazin-1-yl)phenyl ester

Reactivity at the Chlorinated Aromatic Position

Nucleophilic aromatic substitution (SNAr) of the chloro group is generally challenging for simple aryl chlorides. However, the rate of such reactions can be significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the hydroxyl and piperazine (B1678402) groups are electron-donating, which deactivates the ring towards SNAr.

Therefore, direct displacement of the chlorine atom by common nucleophiles under standard conditions is expected to be very slow or not occur at all. Forcing conditions, such as high temperatures and pressures, or the use of transition metal catalysts (e.g., palladium or copper), would likely be necessary to effect this transformation. youtube.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction could potentially be employed to replace the chlorine with an amino group.

Ullmann Condensation: A copper-catalyzed reaction could be used to form a C-O or C-N bond in place of the C-Cl bond.

Influence of Piperazine Moiety on Reactivity

The 4-methylpiperazin-1-yl group, being an amino substituent, is a strong electron-donating group through resonance. This has several implications for the reactivity of the molecule:

Increased Nucleophilicity of the Phenolic Oxygen: The electron-donating nature of the piperazine group increases the electron density on the aromatic ring and, by extension, on the phenolic oxygen, making it a stronger nucleophile upon deprotonation.

Deactivation towards SNAr: The increased electron density at the carbon bearing the chlorine atom makes it less electrophilic and thus less susceptible to attack by nucleophiles.

Potential for Side Reactions: The basic nitrogen atoms of the piperazine ring can react with acidic reagents or catalysts, potentially complicating reactions at other sites. Protonation of the piperazine nitrogen under acidic conditions would convert it into a strong electron-withdrawing group, thereby altering the reactivity of the entire molecule.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the aromatic ring, replacing a hydrogen atom. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

Directing Effects of Substituents

The aromatic ring of this compound has three substituents, each with its own directing influence:

Hydroxyl Group (-OH): A strongly activating, ortho-, para-director. unizin.orglibretexts.org

4-Methylpiperazin-1-yl Group (-NR2): A strongly activating, ortho-, para-director.

Chloro Group (-Cl): A deactivating, ortho-, para-director. libretexts.orgpressbooks.pub

The positions on the aromatic ring relative to the existing substituents are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below:

-OH group (at C1): Directs to C2 (ortho) and C6 (ortho). The para position is occupied by the chloro group.

-Piperazine group (at C3): Directs to C2 (ortho) and C4 (para, occupied) and C6 (ortho).

-Cl group (at C4): Directs to C3 (ortho, occupied) and C5 (ortho).

The combined effect of these groups suggests that electrophilic substitution will be strongly favored at the positions activated by the powerful hydroxyl and piperazine groups. The C2 and C6 positions are ortho to both the hydroxyl and piperazine groups, making them the most likely sites for electrophilic attack. The C5 position is ortho to the deactivating chloro group and meta to the activating hydroxyl and piperazine groups, making it the least favored site.

Therefore, the expected order of reactivity for electrophilic substitution is: C2, C6 > C5 .

Controlled Functionalization of the Phenolic Ring

Achieving selective functionalization of the phenolic ring requires careful consideration of the reaction conditions and the nature of the electrophile.

Halogenation: Reactions with reagents like bromine (Br2) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C2 and/or C6 positions. Due to the high activation of the ring, polyhalogenation might occur. pressbooks.pub

Nitration: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) is expected to introduce a nitro group at the C2 or C6 position. The strongly acidic conditions will protonate the piperazine moiety, which would significantly alter its electronic effect, turning it into a deactivating, meta-directing group. This could potentially lead to a more complex product mixture.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid would likely result in substitution at the C2 or C6 positions, with the same caveat regarding the protonation of the piperazine ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings bearing strongly activating amino groups, as the Lewis acid catalyst (e.g., AlCl3) complexes with the basic nitrogen atom, deactivating the ring. libretexts.orgsigmaaldrich.com Therefore, these reactions are unlikely to proceed as expected without protection of the piperazine or hydroxyl groups.

A summary of expected electrophilic aromatic substitution reactions is presented in Table 2.

Reaction TypeReagentsExpected Major Product(s)Comments
HalogenationBr2 or Cl22/6-Halo-4-chloro-3-(4-methylpiperazin-1-yl)phenolHigh ring activation may lead to polysubstitution.
NitrationHNO3, H2SO42/6-Nitro-4-chloro-3-(4-methylpiperazin-1-yl)phenolProtonation of piperazine may alter regioselectivity.
SulfonationFuming H2SO44-Chloro-5-(4-methylpiperazin-1-yl)-2-hydroxybenzenesulfonic acid and/or 2-Chloro-3-(4-methylpiperazin-1-yl)-4-hydroxybenzenesulfonic acidProtonation of piperazine is a key factor.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl3 or R-COCl/AlCl3Reaction unlikely to proceedCatalyst complexation with the piperazine nitrogen deactivates the ring.

Oxidative and Reductive Transformations

The presence of both a phenol ring and a piperazine moiety suggests that this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to quinones or undergo oxidative coupling reactions. The oxidation of chlorophenols, in particular, has been studied in various contexts, often involving enzymatic or chemical oxidizing agents. nih.govresearchgate.net For instance, laccases and peroxidases can catalyze the oxidative coupling of phenolic compounds. nih.gov In the case of this compound, oxidation could potentially lead to the formation of a corresponding phenoxyl radical, which could then dimerize or polymerize. The presence of the electron-donating piperazine group might influence the oxidation potential of the phenol ring.

The piperazine ring, specifically the tertiary amine nitrogens, can also be a site of oxidation. N-dealkylation of arylpiperazine derivatives is a known metabolic pathway, often mediated by cytochrome P450 enzymes, which involves oxidation of the carbon adjacent to the nitrogen. nih.gov

Reductive Transformations: The chloro-substituted aromatic ring is the primary site for reductive transformations. Catalytic hydrogenation can lead to dehalogenation, replacing the chlorine atom with a hydrogen atom. This type of reaction is a common method for the detoxification of chlorinated organic compounds. The conditions for such a reaction would need to be carefully selected to avoid reduction of the aromatic ring itself.

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are dictated by the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring.

The phenolic hydroxyl group is weakly acidic. The acidity of phenols is significantly greater than that of alcohols due to the resonance stabilization of the resulting phenoxide ion. pharmaguideline.comlibretexts.orgnumberanalytics.com The presence of the chlorine atom, an electron-withdrawing group, is expected to increase the acidity of the phenol compared to unsubstituted phenol. sips.org.indoubtnut.com For comparison, the pKa of 4-chlorophenol (B41353) is approximately 9.41. nih.govwikipedia.org

The piperazine moiety contains two basic nitrogen atoms. The nitrogen attached to the aromatic ring (N-1) is less basic due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. The N-4 nitrogen, bearing a methyl group, is a tertiary amine and is expected to be more basic. The pKa values of N-methylpiperazine are reported as pK1: 4.94 and pK2: 9.09. chembk.comchemicalbook.comchemicalbook.com

Proton transfer mechanisms are central to the acid-base chemistry of this molecule. In an acidic medium, the N-methylated nitrogen of the piperazine ring would be the most likely site of initial protonation. In a basic medium, the phenolic proton would be abstracted to form the phenoxide ion. Intramolecular proton transfer between the protonated piperazine and the phenoxide is a possibility, though the likelihood would depend on the specific conformation and solvent environment.

Illustrative pKa Values of Related Compounds

CompoundFunctional GrouppKa Value
4-ChlorophenolPhenolic Hydroxyl9.41 nih.govwikipedia.org
N-MethylpiperazineTertiary Amine (N-CH3)9.09 chembk.comchemicalbook.comchemicalbook.com
N-MethylpiperazineSecondary-like Amine (N-H+)4.94 chembk.comchemicalbook.comchemicalbook.com

This table presents experimental pKa values for compounds structurally related to this compound to provide context for its expected acid-base properties.

Reaction Kinetic and Thermodynamic Studies

The rates of reactions involving this compound would be influenced by factors such as temperature, concentration, solvent, and the presence of catalysts. For reactions involving the phenolic group, such as electrophilic aromatic substitution, the electron-donating nature of the piperazine substituent would likely increase the reaction rate compared to 4-chlorophenol.

Kinetic studies of phenol oxidation have been performed, and the determination of reaction rates often involves techniques like stopped-flow spectrophotometry to monitor the disappearance of the phenol or the appearance of a product. nih.gov The activation energy for a given reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. For example, the photodegradation of phenol has a determined activation energy. mdpi.com

Hypothetical Kinetic Parameters for a Reaction

ParameterSymbolDescription
Rate ConstantkA proportionality constant that relates the rate of a reaction to the concentration of the reactants.
Activation EnergyEaThe minimum amount of energy required for a chemical reaction to occur.
Pre-exponential FactorAA constant in the Arrhenius equation that represents the frequency of collisions between reactant molecules.

This table outlines the key parameters that would be determined in a kinetic study of a reaction involving this compound.

Acid-base reactions are a prime example of reversible processes where equilibrium considerations are crucial. The position of the equilibrium in the protonation or deprotonation of this compound will be determined by the pH of the solution and the pKa values of the acidic and basic centers.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would govern the spontaneity and position of equilibrium for any reversible reaction. For instance, the thermodynamics of phenol hydration and ionization have been studied, providing insight into the solute-solvent interactions. rsc.org Theoretical calculations can also be employed to predict the thermodynamics of reactions involving phenolic compounds. stuba.sk

Advanced Spectroscopic Characterization of 4 Chloro 3 4 Methylpiperazin 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

The proton (¹H) NMR spectrum of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is expected to show distinct signals corresponding to the aromatic protons, the piperazine (B1678402) ring protons, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the conformation of the piperazine ring.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH10.0 - 11.0Singlet (broad)-
Ar-H6.8 - 7.2Multiplet2-9
Piperazine-H (axial & equatorial)2.5 - 3.5Multiplet-
N-CH₃2.3Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the downfield region (110-160 ppm), while aliphatic carbons of the piperazine ring and the methyl group appear in the upfield region.

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH150 - 160
C-Cl120 - 130
C-N (Aromatic)140 - 150
Aromatic CH115 - 130
Piperazine CH₂45 - 55
N-CH₃40 - 50

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete structural assignment of complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic ring and the piperazine moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the piperazine ring to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule, for instance, the relative orientation of the substituents on the piperazine ring.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Expected Vibrational Frequencies:

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Phenol)3200 - 3600 (broad)3200 - 3600 (weak)Stretching
C-H (Aromatic)3000 - 31003000 - 3100Stretching
C-H (Aliphatic)2800 - 30002800 - 3000Stretching
C=C (Aromatic)1450 - 16001450 - 1600Ring Stretching
C-N1250 - 13501250 - 1350Stretching
C-O (Phenol)1180 - 12601180 - 1260Stretching
C-Cl600 - 800600 - 800Stretching

The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the O-H band is typically broad and shifted to lower frequencies (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring or another phenol molecule. In dilute solutions in a non-polar solvent, a sharper, higher frequency band corresponding to the free O-H stretch would be observed. The analysis of these shifts provides valuable insight into the intermolecular interactions of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides critical data for chemical identification.

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule. Unlike nominal mass measurements, HRMS can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, with a molecular formula of C₁₁H₁₅ClN₂O, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated. The protonated species is commonly observed in techniques like electrospray ionization (ESI). An experimental HRMS measurement matching the theoretical value to within 5 ppm is considered definitive evidence for the compound's elemental formula.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₁H₁₅³⁵ClN₂O226.0873
[M+H]⁺C₁₁H₁₆³⁵ClN₂O⁺227.0951

Tandem mass spectrometry (MS/MS) techniques, such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), are used to establish the structural connectivity of a molecule. The protonated parent ion ([M+H]⁺ at m/z 227.1) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

The structure of this compound contains several bonds susceptible to cleavage. Key predicted fragmentation pathways include:

Cleavage of the piperazine ring: This is a common fragmentation route for piperazine-containing compounds, leading to a variety of smaller amine fragments.

Loss of the N-methyl group: Cleavage can result in the loss of a methyl radical (•CH₃) or neutral methane (CH₄).

Fission of the C-N bond between the phenol and piperazine rings: This cleavage would separate the molecule into its two main constituent parts.

Analysis of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the arrangement of the chlorophenol and methylpiperazine moieties.

Predicted Fragment Ion (m/z)Plausible Neutral LossProposed Fragment Structure
184.0C₂H₅N (Aziridine)Cleavage within the piperazine ring
170.0C₃H₇NFurther fragmentation of the piperazine ring
128.0C₅H₁₁N₂Chlorophenol radical cation
99.0C₇H₆ClOProtonated methylpiperazine
57.0-C₃H₇N⁺ fragment from piperazine ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is primarily determined by its chromophores—the parts of the molecule that absorb light. The principal chromophore is the substituted benzene (B151609) ring (phenol). The absorption of UV energy promotes electrons from a ground electronic state to a higher energy excited state.

The expected electronic transitions for this molecule are:

π → π* (pi to pi-star) transitions: These high-energy transitions are associated with the aromatic π-system of the phenol ring. They typically result in strong absorption bands. For substituted phenols, these bands are often observed in the 260-290 nm range ias.ac.in.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogens of the piperazine ring) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The combination of the chloro, hydroxyl, and methylpiperazinyl substituents on the benzene ring influences the precise energy (and thus, wavelength) of these absorptions.

The polarity of the solvent in which the spectrum is measured can significantly influence the wavelength of maximum absorbance (λ_max). This phenomenon, known as solvatochromism, occurs because solvents can stabilize the ground and excited states of the chromophore differently.

Hypsochromic Shift (Blue Shift): An absorption shifts to a shorter wavelength. This is commonly observed for n → π* transitions when the solvent polarity is increased. Polar protic solvents can form hydrogen bonds with the non-bonding electrons on oxygen and nitrogen, lowering the energy of the ground state and thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift): An absorption shifts to a longer wavelength. This is often seen for π → π* transitions with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state more than the ground state, decreasing the energy gap for the transition.

Studying the spectrum in a range of solvents with varying polarities (e.g., hexane (B92381), acetonitrile (B52724), ethanol) can help differentiate between the types of electronic transitions occurring.

Solvent TypeExampleExpected Effect on π → π* TransitionExpected Effect on n → π* Transition
NonpolarHexaneBaseline λ_maxBaseline λ_max
Polar AproticAcetonitrileBathochromic shift (to longer λ)Hypsochromic shift (to shorter λ)
Polar ProticEthanolStronger bathochromic shiftStronger hypsochromic shift (due to H-bonding)

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. The technique requires the growth of a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed three-dimensional model of the molecule.

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of molecular structure: It would verify the connectivity of all atoms.

Precise geometric parameters: This includes all bond lengths, bond angles, and torsion angles.

Conformational details: It would reveal the conformation of the piperazine ring (e.g., chair conformation) and the relative orientation of the substituents on the phenol ring.

Intermolecular interactions: The analysis would show how molecules pack in the crystal lattice, revealing interactions such as hydrogen bonds (involving the phenolic -OH group) and π-stacking between aromatic rings researchgate.net.

While obtaining a suitable crystal can be a significant challenge, the resulting data is considered the gold standard for structural elucidation.

Parameter DeterminedSignificance
Unit Cell DimensionsDefines the basic repeating unit of the crystal
Bond Lengths (Å)Confirms covalent bonding and bond order
Bond Angles (°)Defines the local geometry around each atom
Torsion Angles (°)Describes the conformation of the molecule
Intermolecular Distances (Å)Identifies hydrogen bonds and other non-covalent interactions

Determination of Solid-State Molecular Conformation

Detailed experimental data from techniques such as single-crystal X-ray diffraction, which is essential for determining the precise solid-state molecular conformation of this compound, is not available in published literature. Such an analysis would typically provide information on bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms within the molecule in its crystalline state. Specifically, it would elucidate the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenol and 4-methylpiperazin-1-yl substituents on the benzene ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

Information regarding the crystal packing and the nature of intermolecular interactions for this compound is not available. A crystallographic study would be required to describe how the molecules are arranged in the crystal lattice. This analysis would identify and characterize various non-covalent interactions that stabilize the crystal structure, such as:

Hydrogen Bonds: The presence of a hydroxyl group on the phenol ring and nitrogen atoms in the piperazine ring suggests the potential for hydrogen bonding. A detailed analysis would identify the donor and acceptor atoms and provide geometric parameters (distances and angles) for these bonds.

π-π Stacking: The aromatic phenol ring could participate in π-π stacking interactions with neighboring molecules. Data on the centroid-centroid distance and the nature of the stacking (e.g., face-to-face or offset) would be necessary for a thorough analysis.

Without experimental crystallographic data, a scientifically accurate and detailed description of these features for this compound cannot be provided.

Computational and Theoretical Investigations of 4 Chloro 3 4 Methylpiperazin 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the molecular properties of chemical compounds from first principles. These methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into molecular geometry, vibrational modes, electronic structure, and reactivity, complementing and guiding experimental research.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. karazin.ua This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. Functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with basis sets like 6-311+G(d,p), are commonly employed to accurately model the electronic structure and predict geometric parameters. karazin.uaepstem.net

For 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. researchgate.netscispace.com These theoretical parameters provide a foundational understanding of the molecule's structure.

Table 1: Representative Predicted Geometric Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations for similar phenolic compounds and is not from a direct study of the target molecule.

Parameter Bond/Angle Predicted Value (B3LYP/6-311+G(d,p))
Bond Length C-O ~1.37 Å
O-H ~0.97 Å
C-Cl ~1.75 Å
C-N (Aromatic-Piperazine) ~1.40 Å
Bond Angle C-O-H ~109°
Cl-C-C (Aromatic) ~120°

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Following geometry optimization, the same DFT methods can be used to calculate the harmonic vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. orientjchem.orgijaemr.com

A comparison between calculated and experimental spectra allows for the precise assignment of vibrational modes to specific functional groups. ias.ac.in Theoretical calculations are typically performed on a single molecule in the gaseous phase, while experimental results often come from the solid phase. orientjchem.org To account for this and for systematic errors in the computational method, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental values. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: This table presents typical frequency ranges for the functional groups present in the target molecule. Specific calculated values for this compound are not available.

Vibrational Mode Functional Group Typical Experimental Range (cm⁻¹) Predicted Scaled DFT Value (cm⁻¹)
O-H Stretch Phenol (B47542) 3200-3600 ~3450
C-H Stretch Aromatic 3000-3100 ~3080
C-H Stretch Aliphatic (CH₃, CH₂) 2850-3000 ~2950
C=C Stretch Aromatic Ring 1450-1600 ~1580, ~1470
C-O Stretch Phenol 1200-1300 ~1260
C-N Stretch Aryl-Amine & Aliphatic 1180-1360 ~1220

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are instrumental in assigning the signals observed in experimental NMR spectra, especially for complex molecules where signal overlap can occur. researchgate.net

Calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The strong correlation between calculated and experimental shifts can confirm the proposed molecular structure. nih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms Note: These values are representative predictions for the chemical environments in the molecule and are not based on a direct computational study.

Carbon Atom Chemical Environment Predicted Chemical Shift (ppm)
C-OH Phenolic, attached to Oxygen ~155
C-Cl Aromatic, attached to Chlorine ~120
C-N Aromatic, attached to Piperazine (B1678402) ~145
Aromatic CH Aromatic Ring ~115-130
Piperazine CH₂ Adjacent to N ~50

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and polarizability. nih.govmdpi.com The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich phenol and piperazine rings, while the LUMO may be distributed across the aromatic system.

Table 4: Representative Frontier Molecular Orbital Energies Note: Values are illustrative of typical results for similar aromatic amines.

Parameter Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -5.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -0.8 eV

Electrostatic Potential Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. uni-muenchen.de It illustrates the charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the phenolic oxygen and the nitrogen atoms of the piperazine ring due to their lone pairs of electrons. A region of high positive potential (blue) would be expected around the acidic phenolic hydrogen atom.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charge on each atom in a molecule based on the distribution of electrons in the molecular orbitals. niscpr.res.in This analysis provides insight into the charge distribution across the molecule, highlighting electronegativity effects and the polarity of chemical bonds. semanticscholar.org Although known to be dependent on the basis set used, it remains a valuable tool for a qualitative understanding of the electronic landscape. wikipedia.orguni-muenchen.de

In this compound, the analysis would be expected to show significant negative charges on the highly electronegative oxygen, nitrogen, and chlorine atoms, while the hydrogen atoms and many of the carbon atoms would carry partial positive charges.

Table 5: Illustrative Mulliken Atomic Charges Note: These values are hypothetical, representing a plausible charge distribution from a DFT calculation.

Atom Predicted Mulliken Charge (a.u.)
O (Phenolic) -0.65
H (Phenolic) +0.45
Cl -0.15
N (Piperazine, ring) -0.40
N (Piperazine, methyl) -0.35
C (attached to O) +0.30

Conformational Analysis and Potential Energy Surface (PES) Mapping

The stability of substituted phenols is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. researchgate.net In ortho-substituted phenols, these interactions are particularly significant in determining the preferred orientation of the hydroxyl group. researchgate.netacs.org Similarly, the piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.org The orientation of substituents on the piperazine nitrogen (in this case, the chlorophenol group and the methyl group) can be either axial or equatorial, leading to different conformers with distinct energies. acs.org The interplay of these structural features defines the complex PES of the entire molecule.

C(aryl)-C(aryl)-N(piperazine)-C(piperazine): Rotation around the C-N bond connecting the phenol ring to the piperazine ring is critical. The barrier to rotation is influenced by steric hindrance from the ortho-hydroxyl group and potential electronic effects, such as conjugation between the nitrogen's lone pair and the aromatic π-system. nih.gov

C(aryl)-C(aryl)-O-H: Rotation of the hydroxyl group is a well-studied phenomenon in phenols. The barrier is typically low but can be influenced by intramolecular hydrogen bonding with adjacent groups. acs.orgresearchgate.net

Internal Piperazine Torsions: The puckering of the six-membered piperazine ring involves multiple torsional angles that define its chair, boat, or twist-boat conformations.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these rotational barriers. mdpi.comnih.gov Studies on similar N-aryl heterocyclic systems have quantified these energy barriers, providing a reference for what could be expected for the title compound. nih.govmdpi.com

Dihedral Angle of InterestDescriptionExpected Rotational Barrier Range (kcal/mol)Computational Method Example
C2-C3-N1'-C2'Rotation of piperazine ring relative to the phenol ring5 - 15DFT (e.g., M06-2X/6-311+G*)
C1-C2-O-HRotation of the phenolic hydroxyl group2 - 5DFT (e.g., B3LYP/6-31G**)

The local minima on the potential energy surface correspond to the molecule's stable conformers. libretexts.org For this compound, these would primarily differ in:

The conformation of the piperazine ring (likely a chair).

The orientation of the N-methyl group (axial vs. equatorial). Infrared and dipole moment studies on piperazine itself indicate a preference for the equatorial position for N-H groups. rsc.org

The rotational position of the entire piperazine moiety with respect to the phenol ring.

The orientation of the phenolic -OH group (syn or anti relative to the piperazine substituent).

Quantum chemical calculations can predict the geometries of these conformers and their relative energies (ΔE) or Gibbs free energies (ΔG). The conformer with the lowest energy is the global minimum and is expected to be the most populated at thermal equilibrium. For example, in substituted piperidines, the energy difference between conformers with axial versus equatorial substituents has been calculated to be in the range of 1-3 kcal/mol. nih.gov

Hypothetical ConformerPiperazine ConformationN-Methyl OrientationRelative Energy (ΔE, kcal/mol)
1ChairEquatorial0.00 (Global Minimum)
2ChairAxial~1.5 - 2.5
3Twist-BoatEquatorial~5 - 7

Molecular Dynamics Simulations (if applicable for broader context of similar compounds)

While static calculations identify stable conformers, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. dntb.gov.ua MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (such as a solvent or a biological receptor).

For compounds containing piperazine, MD simulations are frequently used in drug discovery to study their interaction and stability within the binding pockets of proteins. nih.govijpsdronline.com In these studies, metrics such as the root-mean-square deviation (RMSD) of the molecule's atoms are monitored over time to assess conformational stability. nih.gov Although no specific MD studies on this compound are currently available, this technique would be highly applicable for understanding its dynamic behavior in aqueous solution, its membrane permeability, or its potential interactions with biological targets.

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, telecommunications, and optical data storage. wikipedia.org Organic molecules featuring π-conjugated systems coupled with electron-donating and electron-withdrawing groups are prime candidates for NLO materials. nih.gov

The this compound molecule possesses these features: the phenol ring acts as a π-conjugated system, the hydroxyl group and the piperazine nitrogen are electron-donating, and the chlorine atom is electron-withdrawing. This intramolecular charge-transfer character suggests potential for NLO activity.

Theoretical studies, primarily using DFT, are a powerful tool for predicting the NLO properties of new molecules. researchgate.netresearchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which is the primary measure of second-order NLO activity. physchemres.org The magnitude of these properties is often compared to a standard NLO material like urea. Computational studies on various piperazine derivatives have demonstrated their potential as NLO materials, showing significantly higher hyperpolarizability values than urea. researchgate.netphyschemres.org Such theoretical screening is vital for identifying promising candidates for experimental synthesis and validation.

CompoundDipole Moment (μ) [Debye]Avg. Polarizability (⟨α⟩) [esu]First Hyperpolarizability (β) [esu]
Urea (Reference)1.37~3.83 x 10-24~0.37 x 10-30
This compound (Hypothetical)Calculated ValueCalculated ValueCalculated Value

Analytical Chemistry Approaches and Derivatization for Research Applications

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques well-suited for the analysis of phenolic compounds.

Development of Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is often the method of choice for analyzing non-volatile or thermally unstable compounds like phenols. A reversed-phase HPLC (RP-HPLC) method would be a primary approach for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating phenolic compounds due to its hydrophobic nature, which provides good retention for aromatic molecules.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention.

Detection: A Diode-Array Detector (DAD) or a standard UV detector would be effective, as the aromatic ring of the phenol (B47542) provides strong UV absorbance. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. For related compounds like 4-chloro-3-methylphenol, detection wavelengths around 228 nm have been utilized effectively.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of phenols by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential adsorption onto the column. However, with appropriate column selection or derivatization, GC is a viable technique.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would likely be used.

Detector: A Flame Ionization Detector (FID) provides a robust and universally responsive option for organic compounds. For greater sensitivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector.

Derivatization: To improve volatility and chromatographic performance, the polar hydroxyl group of the phenol is often derivatized prior to GC analysis. This is discussed in more detail in section 6.2.

Method Validation Parameters (e.g., linearity, precision, accuracy)

Any developed analytical method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity (Limits of Detection and Quantification). While specific data for this compound is not available in the literature, a hypothetical validation summary for an HPLC-UV method can be constructed based on typical performance characteristics for similar phenolic compounds.

Table 1: Hypothetical Method Validation Parameters for HPLC-UV Analysis

ParameterAcceptance CriterionHypothetical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Concentration RangeDefined by application50 - 2,000 ng/mL
Precision (Repeatability, RSD%)≤ 2%1.2%
Intermediate Precision (RSD%)≤ 3%2.1%
Accuracy (Recovery %)98.0 - 102.0%99.5%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:115 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:150 ng/mL

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique mdpi.com. For this compound, derivatization could target the phenolic hydroxyl group or the tertiary amine in the piperazine (B1678402) ring to improve chromatographic behavior or enhance detector response mdpi.comlibretexts.org.

Pre-Column and Post-Column Derivatization for Spectroscopic Detection

For HPLC with UV-Vis detection, derivatization aims to introduce a highly conjugated molecular moiety, or chromophore, to the analyte. This can significantly increase its molar absorptivity, thereby lowering detection limits libretexts.org.

Pre-column derivatization involves reacting the analyte before it is injected into the HPLC system. Reagents such as dansyl chloride or 1-fluoro-2,4-dinitrobenzene (FDNB) react with phenolic hydroxyl groups and amines to form highly UV-active or fluorescent derivatives libretexts.org.

Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. This approach avoids potential issues with separating multiple derivatized products but requires additional hardware (a pump and a reaction coil).

Derivatization for Improved Mass Spectrometric Response

For both GC-MS and LC-MS, derivatization can be a powerful tool to improve analytical performance.

For GC-MS: The primary goals are to increase the volatility and thermal stability of the analyte. The polar hydroxyl group of this compound can be targeted.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly improving peak shape and volatility mdpi.com.

Alkylation/Acylation: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form an ether derivative researchgate.netepa.gov. The resulting PFB-ether is not only more volatile but also highly responsive to an Electron Capture Detector (ECD) and provides a characteristic mass spectrum. Perfluorinated acylating agents, like perfluorooctanoyl chloride, can create derivatives with strong molecular ions in the mass spectrum, aiding in unambiguous confirmation nih.gov.

For LC-MS: Derivatization is used to enhance ionization efficiency in the mass spectrometer's source (e.g., Electrospray Ionization - ESI). Chemical derivatization can introduce a readily ionizable group or a permanent charge, increasing the signal response and improving sensitivity nih.gov.

Table 2: Common Derivatization Reagents for Phenolic and Amine Groups

ReagentTarget Functional GroupAnalytical TechniqueBenefit
BSTFAPhenolic -OHGC-MSIncreases volatility, improves peak shape
Pentafluorobenzyl Bromide (PFBBr)Phenolic -OHGC-MS, GC-ECDIncreases volatility, enhances ECD/MS response
Dansyl ChloridePhenolic -OH, AminesHPLC-UV/FluorescenceAdds a fluorescent tag for enhanced sensitivity
Isonicotinoyl chloride (INC)Hydroxyl groupsLC-MS/MSImproves ionization efficiency nih.gov

Chiral Derivatization for Enantiomeric Separation (if chiral derivatives exist)

The parent compound this compound is achiral, meaning it does not have a non-superimposable mirror image and does not exist as enantiomers. Therefore, chiral separation is not applicable to the compound itself.

However, the concept of chiral analysis is relevant in the broader context of related pharmaceutical compounds. If a chiral center were present in a derivative or a related analogue, two main strategies could be employed for enantiomeric separation:

Direct Separation: Using a chiral stationary phase (CSP) in HPLC. For instance, stationary phases based on polysaccharide derivatives, such as cellulose tris(4-chloro-3-methylphenylcarbamate), have been successfully used to separate the enantiomers of chiral sulfoxides, demonstrating the utility of this approach for structurally related compounds nih.gov.

Indirect Separation (Chiral Derivatization): This method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. This approach converts the difficult task of separating enantiomers into a more routine separation of diastereomers.

While not directly applicable to the specified achiral compound, understanding these strategies is crucial for the analysis of a broader library of related chemical structures that may possess chirality.

Chemical Transformations and Derivatization for Synthetic Purposes

Functional Group Interconversions of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol

The distinct functional groups of this compound can be selectively converted to other functionalities, thereby altering the compound's chemical and physical properties.

Phenolic Hydroxyl Group: The hydroxyl group is a primary site for transformations. It can be converted into an ether through Williamson ether synthesis or an ester via acylation. ucalgary.ca Base-catalyzed deprotonation of the phenol (B47542) increases its nucleophilicity, facilitating reactions with various electrophiles. ucalgary.ca Furthermore, under specific conditions, such as treatment with phosphorus pentachloride (PCl5) or p-toluenesulfonyl chloride, particularly when the aromatic ring is activated by electron-withdrawing groups, the hydroxyl group can be substituted by a chlorine atom.

N-Methyl Group of Piperazine (B1678402): The N-methyl group can be removed through N-demethylation procedures, often involving reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, to yield the corresponding secondary amine (piperazine) derivative. chim.it This secondary amine is a crucial intermediate, allowing for the introduction of a wide array of substituents at the N-4 position.

Tertiary Amines of Piperazine: The two tertiary nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The N-methyl group can also be targeted in reactions like the Polonovski reaction after N-oxide formation. chim.it

Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

To investigate how molecular changes affect biological activity or material properties, a systematic synthesis of analogs is essential. This involves modifying each key part of the molecule.

The phenolic hydroxyl group is a versatile handle for derivatization. Standard reactions include O-alkylation and O-acylation, which can be used to modulate the compound's lipophilicity and hydrogen-bonding capability. researchgate.netresearchgate.net

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K2CO3 or NaH) yields the corresponding ether derivatives. This modification can introduce a variety of alkyl or substituted alkyl chains.

O-Acylation: Treatment with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), produces ester derivatives. lew.ro This is a common strategy to create prodrugs or alter solubility.

Table 1: Potential Derivatives from Phenolic Hydroxyl Group Modification

Derivative TypeGeneral StructurePotential ReagentsPurpose of Modification
EtherAr-O-RAlkyl halides (e.g., CH3I, C2H5Br), Benzyl bromideIncrease lipophilicity, Block hydrogen bonding
EsterAr-O-C(=O)RAcyl chlorides (e.g., Acetyl chloride), AnhydridesProdrug design, Alter solubility
Sulfonate EsterAr-O-SO2RSulfonyl chlorides (e.g., Tosyl chloride, Mesyl chloride)Create a good leaving group for further substitution

The reactivity of the piperazine moiety allows for extensive modification, primarily after a demethylation step. The resulting secondary amine can be functionalized through various C-N bond-forming reactions. nih.gov

N-Alkylation: The demethylated piperazine can undergo nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones to introduce new alkyl groups. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming a bond between the piperazine nitrogen and an aryl or heteroaryl halide. benthamdirect.comnih.govresearchgate.net This allows for the incorporation of diverse aromatic systems.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides, introducing carbonyl functionality.

Table 2: Potential Analogs from Methylpiperazine Ring Modification

Modification TypeGeneral Structure (Post-Demethylation)Synthetic MethodExample Substituent (R)
N-AlkylationAr-Pip-R (R=alkyl)Reductive AminationIsopropyl, Cyclohexylmethyl
N-ArylationAr-Pip-R (R=aryl)Buchwald-Hartwig AminationPhenyl, Pyridinyl, Thiophenyl
N-AcylationAr-Pip-C(=O)RAmide CouplingBenzoyl, Acetyl

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the hydroxyl, chloro, and piperazinyl groups. fiveable.me

Directing Effects: The hydroxyl and piperazinyl groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.org The chloro group is a deactivating group but is also an ortho, para-director. libretexts.org The positions ortho to the powerful hydroxyl group (C2 and C6) and ortho to the piperazinyl group (C2 and C4) are the most activated sites for electrophilic attack. Given the existing substitution pattern, the C6 position is the most likely site for further substitution.

Potential Reactions: Electrophilic aromatic substitution reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., with Br2/FeBr3), or Friedel-Crafts acylation could introduce new functional groups onto the ring, primarily at the C6 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor ProductActivating/Directing Influence
NitrationHNO3, H2SO44-Chloro-6-nitro-3-(4-methylpiperazin-1-yl)phenol-OH group is a strong o,p director
BrominationBr2, FeBr36-Bromo-4-chloro-3-(4-methylpiperazin-1-yl)phenol-OH and -piperazinyl groups direct ortho/para
Friedel-Crafts AcylationRCOCl, AlCl36-Acyl-4-chloro-3-(4-methylpiperazin-1-yl)phenolStrong activation by -OH overcomes deactivation by -Cl

Use as a Building Block in Complex Molecule Synthesis

The inherent functionality of this compound makes it a valuable building block for constructing larger, more complex molecular frameworks, particularly multi-ring systems found in pharmacologically active compounds. acs.org

The compound can serve as a scaffold onto which additional rings are fused or attached. The reactive sites—phenolic hydroxyl and the piperazine nitrogen—are key to these constructions.

Bischler-Napieralski and Pictet-Spengler Reactions: The core structure is related to β-arylethylamines. After appropriate modification (e.g., derivatizing the phenol to an amine or creating a side chain), it could potentially undergo intramolecular cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form fused isoquinoline (B145761) or β-carboline systems. wikipedia.orgnrochemistry.comwikipedia.org These reactions are fundamental in alkaloid synthesis. aalto.fi

Condensation Reactions: The nucleophilic piperazine nitrogen (after demethylation) can react with bifunctional electrophiles. For instance, reaction with a diketone or a molecule containing two leaving groups could lead to the formation of a new, larger heterocyclic ring, creating complex macrocyclic or bridged systems. nih.gov

Multi-component Reactions: The molecule could be a component in multi-component reactions (MCRs), such as the Biginelli or Hantzsch reactions, which efficiently build complex heterocyclic structures in a single step. acs.org For example, a derivative of the phenol could be designed to react with an aldehyde and a β-ketoester to form a dihydropyrimidinone ring system.

As a Precursor to Advanced Organic Scaffolds

While specific documented examples of this compound being directly utilized as a precursor for the synthesis of advanced organic scaffolds are not extensively reported in publicly available research, its chemical structure suggests significant potential for such applications. The multifunctionality of the molecule, featuring a reactive phenol group, a halogenated aromatic ring, and a tertiary amine within the piperazine moiety, makes it a versatile building block for constructing more complex molecular architectures. The reactivity of each of these functional groups can be exploited to build intricate organic scaffolds.

The phenolic hydroxyl group is a key site for derivatization. It can readily undergo O-alkylation or O-arylation to form ethers, which are common linkages in many complex organic molecules. For instance, coupling reactions with various aryl halides, potentially catalyzed by transition metals like copper or palladium, could lead to the formation of diaryl ether linkages. This is a common strategy in the synthesis of compounds with applications in materials science and medicinal chemistry.

Furthermore, the chlorine atom on the aromatic ring, while generally unreactive towards nucleophilic aromatic substitution unless activated, can participate in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. Such transformations are fundamental in modern organic synthesis for the construction of complex biaryl systems and other advanced scaffolds.

The aromatic ring itself is amenable to electrophilic substitution reactions, with the positions of substitution being directed by the existing hydroxyl, chloro, and methylpiperazinyl groups. The interplay of the directing effects of these substituents could allow for regioselective introduction of new functional groups, further elaborating the scaffold.

The N-methylpiperazine moiety can also be a site for chemical modification. For example, the nitrogen atoms could be quaternized or the methyl group could be modified, although these transformations are less commonly used for scaffold elaboration compared to reactions on the aromatic core.

Based on the known reactivity of similar phenolic and chlorinated aromatic compounds, a variety of potential chemical transformations can be envisioned for this compound. These potential derivatizations highlight its utility as a starting material for generating diverse and complex molecular structures.

Table 1: Potential Chemical Transformations of this compound for the Synthesis of Advanced Organic Scaffolds

TransformationReagents and ConditionsPotential Product Scaffold
O-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., Acetone)Aryl alkyl ether
O-Arylation (Ullmann Condensation)Aryl halide (e.g., Ar-I), Copper catalyst, Base (e.g., Cs2CO3), High temperatureDiaryl ether
Suzuki CouplingArylboronic acid (e.g., Ar-B(OH)2), Palladium catalyst, BaseBiaryl compound
Buchwald-Hartwig AminationAmine (e.g., R2NH), Palladium catalyst, BaseN-Aryl amine
Electrophilic Aromatic Substitution (e.g., Nitration)HNO3, H2SO4Nitrated phenol derivative

Potential Non Biological Research Applications of 4 Chloro 3 4 Methylpiperazin 1 Yl Phenol

Role in Material Science and Advanced Materials

The bifunctional nature of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, possessing both a reactive phenolic hydroxyl group and a tertiary amine within the piperazine (B1678402) ring, makes it a candidate for incorporation into various polymers. Phenols are well-established precursors in the synthesis of polymers such as phenol-formaldehyde resins and polyphenylene oxides. acs.org

The hydroxyl group of this compound could potentially serve as a monomer in the synthesis of polyesters, polycarbonates, or polyethers. For instance, it could be reacted with diacyl chlorides or phosgene (B1210022) derivatives to form the corresponding polymers. The presence of the chloro and methylpiperazinyl substituents on the aromatic ring would be expected to impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and chemical resistance. The bulky and nitrogen-containing piperazine group could influence the polymer's morphology and its ability to coordinate with metal ions.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Co-monomerResulting LinkagePotential Polymer Properties
PolyesterDiacyl chlorideEsterModified thermal stability, altered solubility
PolycarbonatePhosgene or a derivativeCarbonateIncreased rigidity, potential for enhanced optical properties
PolyetherDihaloalkaneEtherIncreased flexibility, potential for ion-coordination

Application as a Chemical Probe or Reagent in Organic Synthesis

Functionalized phenols are recognized as valuable building blocks in organic synthesis. nih.govresearchgate.netrsc.org The structure of this compound offers multiple reactive sites, making it a potentially useful scaffold or intermediate for the synthesis of more complex molecules.

The phenolic hydroxyl group can be readily converted into an ether or ester, providing a handle for introducing a wide variety of other functional groups. The tertiary amine of the methylpiperazine moiety can be quaternized or oxidized to an N-oxide, altering its electronic properties and reactivity. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, with the positions of further substitution being directed by the existing chloro, hydroxyl, and piperazinyl groups. These characteristics suggest that the compound could be a versatile starting material for the generation of chemical libraries for screening purposes in various chemical and material science applications.

Table 2: Potential Synthetic Transformations of this compound

Reactive SiteType of ReactionPotential ReagentsResulting Functional Group
Phenolic -OHEtherificationAlkyl halides, tosylatesEther
Phenolic -OHEsterificationAcyl chlorides, anhydridesEster
Piperazine NQuaternizationAlkyl halidesQuaternary ammonium (B1175870) salt
Aromatic RingElectrophilic SubstitutionNitrating agents, halogenating agentsSubstituted aromatic ring

Studies on Environmental Degradation Pathways (purely chemical, non-biological)

The environmental fate of chlorophenols and their derivatives is a significant area of research due to their persistence and potential toxicity. acs.orgresearchgate.net Investigating the purely chemical degradation pathways of this compound, independent of biological processes, would be crucial to understanding its environmental impact.

Potential chemical degradation mechanisms could include photodegradation, where exposure to ultraviolet (UV) light, particularly in the presence of photosensitizers, could lead to the cleavage of the C-Cl bond or the degradation of the aromatic ring. Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals, could also lead to the breakdown of the molecule. acs.org The piperazine ring is also susceptible to oxidation. nih.govresearchgate.netacs.org The degradation process would likely be complex, with the potential for the formation of various intermediates, such as other chlorinated phenols, quinones, and cleavage products of the piperazine ring.

Table 3: Hypothetical Chemical Degradation Pathways for this compound

Degradation ProcessKey Reactant/ConditionPotential Initial Transformation
PhotodegradationUV radiationHomolytic cleavage of the C-Cl bond
Advanced OxidationHydroxyl radicals (•OH)Hydroxylation of the aromatic ring
OzonolysisOzone (O₃)Cleavage of the aromatic ring
Reductive DechlorinationReducing agentsReplacement of the chlorine atom with hydrogen

Future Research Perspectives and Methodological Advancements

Exploration of Novel Synthetic Pathways and Reaction Conditions

The synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a foundational area for future investigation. While standard aromatic substitution reactions provide a theoretical basis for its creation, significant research could be directed towards developing novel, efficient, and sustainable synthetic methodologies.

Future synthetic research could focus on:

Palladium-catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is a prime candidate for forming the C-N bond between the chlorophenol ring and N-methylpiperazine. Research could optimize catalyst systems (e.g., palladium precursors and phosphine (B1218219) ligands), bases, and solvent conditions to maximize yield and purity, particularly given the potential for competing reactions at the chloro- and hydroxyl- positions of the phenol (B47542).

Nucleophilic Aromatic Substitution (SNAr): Investigation into the direct reaction of 3,4-dichlorophenol (B42033) or 2-chloro-5-hydroxyphenylboronic acid derivatives with N-methylpiperazine could offer a more classical, yet potentially effective, synthetic route. Future studies would need to carefully control reaction conditions to favor substitution at the desired position and avoid side products.

Flow Chemistry and Process Optimization: Moving beyond traditional batch synthesis, the application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and mixing. Developing a robust flow synthesis for this compound would be a significant methodological advancement.

A summary of potential synthetic approaches is presented in Table 1.

Synthetic MethodKey ReactantsPotential AdvantagesResearch Focus
Buchwald-Hartwig Amination3-Bromo-4-chlorophenol, N-methylpiperazineHigh functional group tolerance, good yieldsCatalyst and ligand screening, base and solvent optimization
Nucleophilic Aromatic Substitution (SNAr)3,4-Dichlorophenol, N-methylpiperazinePotentially lower cost, simpler reagentsControl of regioselectivity, optimization of temperature and pressure
Flow ChemistryOptimized batch reactionEnhanced safety, scalability, and process controlReactor design, residence time optimization

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like 1H and 13C NMR would provide basic structural confirmation, advanced spectroscopic methods could offer much deeper insights.

Future research in this area could involve:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the piperazine (B1678402) ring to the phenol at the C3 position.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments could be designed to probe the fragmentation patterns of the molecule, providing further structural corroboration and insights into bond strengths.

Surface-Enhanced Raman Spectroscopy (SERS): Given that piperazine moieties are known to interact with metallic surfaces, SERS could be a powerful tool to study the molecule's adsorption behavior and orientation on plasmonic substrates like gold or silver nanoparticles. nih.gov This could reveal which parts of the molecule are most likely to interact with other surfaces or reagents.

Development of More Sophisticated Computational Models for Predicting Reactivity and Properties

Computational chemistry offers a powerful, predictive lens through which to study molecules that may be challenging or costly to synthesize and analyze experimentally. For this compound, computational modeling could guide future experimental work. longdom.org

Prospective computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. biointerfaceresearch.com It can also be used to calculate electronic properties like electrostatic potential maps, which would highlight the electron-rich and electron-poor regions of the molecule, offering clues to its reactivity.

Reaction Mechanism Modeling: Computational modeling can be employed to explore the energy landscapes of potential synthetic routes, helping to identify the most plausible reaction pathways and predict potential byproducts. researchgate.net

Molecular Docking Simulations: In the context of designing new chemical entities, molecular docking could be used to predict how this molecule or its derivatives might interact with the active sites of enzymes or receptors, although this moves beyond purely chemical applications. researchgate.net

Design of Next-Generation Derivatives for Purely Chemical Applications

The inherent bifunctionality of this compound, with its nucleophilic nitrogen atoms and phenolic oxygen, makes it an attractive scaffold for the design of new molecules with specific chemical functions. bowen.edu.ng

Future research could focus on designing derivatives for applications such as:

New Catalysts: The piperazine nitrogen atoms could be further functionalized to create chiral environments or to append catalytically active groups. For example, derivatization could lead to novel organocatalysts for asymmetric synthesis. The phenol group itself can also participate in catalytic cycles, for instance in oxidative coupling reactions. nih.govnih.gov

Novel Ligands for Coordination Chemistry: The nitrogen and oxygen atoms of the molecule are excellent potential donor sites for coordinating with metal ions. nih.gov Research into the synthesis of metal complexes with this molecule as a ligand could lead to new materials with interesting magnetic, electronic, or catalytic properties. biointerfaceresearch.comacs.org The steric and electronic properties of the ligand could be tuned by modifying the substituents on either the phenol ring or the piperazine nitrogen.

Versatile Chemical Intermediates: This compound could serve as a valuable building block for the synthesis of more complex molecules. The chloro-, hydroxyl-, and piperazine groups all offer handles for further chemical modification, allowing for the construction of a diverse library of related compounds for various chemical screening and development programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(4-methylpiperazin-1-yl)phenol, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions, to introduce the methylpiperazine and chloro groups onto the phenol backbone. Key intermediates should be monitored using thin-layer chromatography (TLC) to track reaction progress and ensure proper separation. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming intermediate structures and functional group integrity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .

Q. Which analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : Confirms the presence of the methylpiperazine group (δ ~2.5–3.5 ppm for N-methyl protons) and chloro-substituted aromatic protons.
  • High-performance liquid chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • Elemental analysis : Verifies C, H, N, and Cl content. Cross-referencing these techniques ensures structural accuracy .

Q. How can researchers determine the compound’s solubility and stability in common laboratory solvents?

  • Methodological Answer : Solubility can be assessed by sequential testing in solvents of varying polarity (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. Stability studies should involve storing the compound under different conditions (e.g., 4°C, room temperature, or 37°C) and analyzing degradation via HPLC over time. For pH stability, prepare buffered solutions (pH 2–12) and monitor changes using NMR or LC-MS .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and reaction pathways?

  • Methodological Answer : Tools like the Artificial Force Induced Reaction (AFIR) method predict energetically favorable reaction pathways, helping identify optimal conditions (e.g., solvent, catalyst). Density functional theory (DFT) calculations model transition states and intermediates to rationalize regioselectivity. Molecular dynamics simulations assess solvent effects on reaction kinetics. These approaches reduce experimental trial-and-error and improve yield .

Q. What experimental strategies are effective for analyzing the compound’s biological activity and mechanism of action?

  • Methodological Answer :

  • Cell-based assays : Use fluorescence-based viability assays (e.g., MTT or resazurin) to screen for cytotoxicity.
  • Enzyme inhibition studies : Employ kinetic assays (e.g., fluorogenic substrates) to measure IC50 values against target enzymes.
  • Receptor binding assays : Radioligand displacement experiments quantify affinity for receptors like serotonin or dopamine receptors, leveraging the piperazine moiety’s known pharmacophore properties .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reactivity?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping in piperazine).
  • X-ray crystallography : Resolve absolute configuration and crystal packing effects. Cross-validate with computational IR/Raman spectra to confirm functional groups .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and use LC-MS/MS to identify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. For oxidative stability, expose the compound to H2O2 or cytochrome P450 enzymes and analyze metabolites .

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